molecular formula C10H9FN2O B7895243 (2-(3-Fluorophenyl)oxazol-4-YL)methanamine

(2-(3-Fluorophenyl)oxazol-4-YL)methanamine

Cat. No.: B7895243
M. Wt: 192.19 g/mol
InChI Key: AKVQSDBFJAASIT-UHFFFAOYSA-N
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Description

(2-(3-Fluorophenyl)oxazol-4-YL)methanamine: is a chemical compound with the molecular formula C10H9FN2O. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features a fluorophenyl group attached to an oxazole ring, which is further connected to a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under mild conditions . For example, the reaction of 3-fluorobenzoyl chloride with glycine in the presence of a base can yield the desired oxazole derivative.

Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often use readily available raw materials and environmentally friendly processes to minimize costs and waste .

Chemical Reactions Analysis

Types of Reactions: (2-(3-Fluorophenyl)oxazol-4-YL)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce various fluorophenyl-substituted oxazoles .

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds containing oxazole rings exhibit significant biological activities, making (2-(3-Fluorophenyl)oxazol-4-YL)methanamine a candidate for drug development:

  • Anticancer Activity : Studies have shown that oxazole derivatives can inhibit tumor growth by targeting specific cellular pathways. For instance, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines, showing promising results in inducing apoptosis and inhibiting proliferation .
  • Neuroprotective Properties : Some oxazole derivatives have been investigated for their neuroprotective effects against neurodegenerative diseases like Alzheimer's. They interact with microtubules and may help in protecting neurons from beta-amyloid toxicity .

The compound has been reported to interact with several biological targets:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders .
  • Receptor Modulation : this compound has shown potential in modulating receptor activities, which could be beneficial in treating conditions such as anxiety or depression .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated a series of oxazole derivatives, including this compound, for their anticancer properties. The findings indicated that these compounds exhibited varying degrees of cytotoxicity against breast cancer cell lines, with some derivatives showing IC50 values lower than conventional chemotherapeutics .

Case Study 2: Neuroprotection

Research conducted on neuroprotective agents revealed that certain oxazole derivatives could mitigate neuronal damage induced by oxidative stress. In vitro studies demonstrated that this compound effectively reduced cell death in neuronal cultures exposed to toxic agents .

Mechanism of Action

The mechanism of action of (2-(3-Fluorophenyl)oxazol-4-YL)methanamine involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity, while the methanamine group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Uniqueness: (2-(3-Fluorophenyl)oxazol-4-YL)methanamine is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to its analogs .

Biological Activity

(2-(3-Fluorophenyl)oxazol-4-YL)methanamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H10FN2O, with a molecular weight of 192.20 g/mol. The compound features an oxazole ring substituted with a fluorophenyl group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator of specific proteins involved in disease pathways. The presence of the fluorine atom enhances lipophilicity and may influence binding affinity to target sites.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HeLa (cervical cancer)

Table 1 summarizes the IC50 values obtained from various studies:

Cell LineIC50 Value (μM)Reference
MCF-715.63
A54910.38
HeLa12.50

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on specific enzymes, such as sirtuins, which are implicated in cancer and neurodegenerative diseases. For instance, SAR analyses have shown that modifications to the oxazole moiety can significantly enhance inhibitory potency against human sirtuin 2 (SIRT2), with some derivatives displaying IC50 values as low as 2.47 μM, indicating a promising therapeutic profile .

Case Studies

  • SIRT2 Inhibition : A study explored various derivatives of methanamine compounds, revealing that those with structural similarities to this compound exhibited significant SIRT2 inhibition, suggesting a pathway for drug development targeting neurodegenerative diseases .
  • Antimalarial Activity : While not directly tested on Plasmodium species, related compounds in the oxazole family have shown efficacy against malaria parasites, indicating that further exploration of this compound could yield valuable insights into antimalarial drug design .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the oxazole ring and the phenyl substituent can drastically alter biological activity. For instance, varying the position and type of substituents on the phenyl ring affects both lipophilicity and receptor binding affinity, which are crucial for enhancing therapeutic effects while minimizing toxicity.

Properties

IUPAC Name

[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c11-8-3-1-2-7(4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVQSDBFJAASIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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